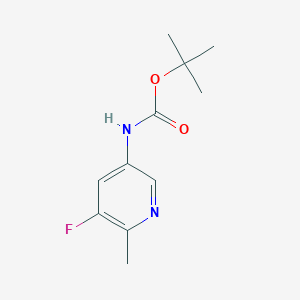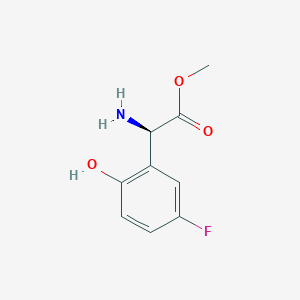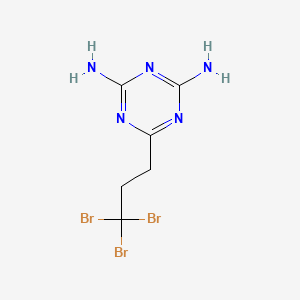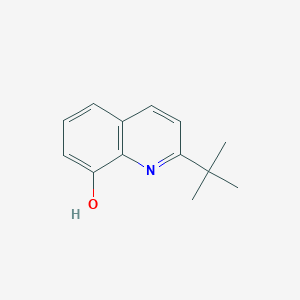
2-(tert-Butyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse biological activities and applications in various fields. The addition of a tert-butyl group at the second position of the quinoline ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)quinolin-8-ol typically involves the alkylation of quinolin-8-ol with tert-butyl halides under basic conditions. One common method is the reaction of quinolin-8-ol with tert-butyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone . The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-(tert-Butyl)quinolin-8-ol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc dust, acetic acid.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Parent quinoline compound.
Substitution: Functionalized quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)quinolin-8-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can chelate metal ions, disrupting metal-dependent biological processes. Additionally, its ability to form hydrogen bonds and π-π interactions with biomolecules contributes to its biological activity .
Comparación Con Compuestos Similares
Quinolin-8-ol: The parent compound, known for its broad-spectrum antimicrobial activity.
2-Quinolone: Another derivative with significant applications in medicinal chemistry.
8-Hydroxyquinoline: A well-studied compound with diverse biological activities.
Uniqueness: 2-(tert-Butyl)quinolin-8-ol stands out due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This modification can lead to improved biological activity and better pharmacokinetic properties compared to its analogs .
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-tert-butylquinolin-8-ol |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)11-8-7-9-5-4-6-10(15)12(9)14-11/h4-8,15H,1-3H3 |
Clave InChI |
HCDYGLHOUNLEHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=C(C=CC=C2O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


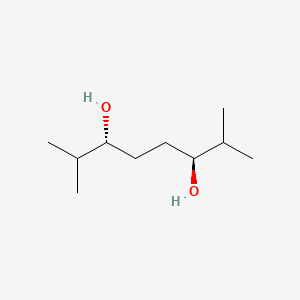
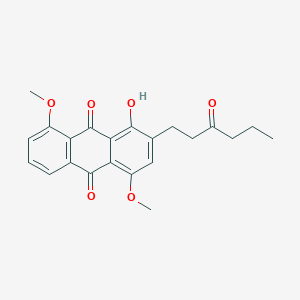
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)

![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
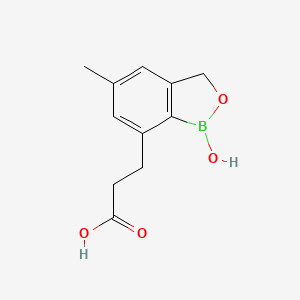
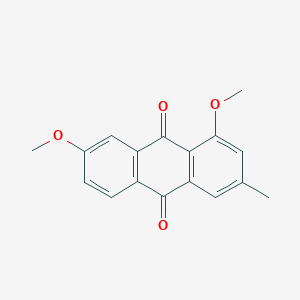
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)

![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)
